molecular formula C9H14N2S2 B13325609 N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine

Katalognummer: B13325609
Molekulargewicht: 214.4 g/mol
InChI-Schlüssel: HWKMLEGBKSNWFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine is a chemical compound that features a thiazole ring and a thietan-3-amine moiety. Thiazole rings are known for their diverse biological activities and are found in many biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine is unique due to the combination of the thiazole ring and the thietan-3-amine moiety. This combination can result in unique biological activities and chemical properties that are not observed in other thiazole-containing compounds. The presence of the thietan-3-amine moiety can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H14N2S2

Molekulargewicht

214.4 g/mol

IUPAC-Name

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H14N2S2/c1-7-4-13-9(11-7)2-3-10-8-5-12-6-8/h4,8,10H,2-3,5-6H2,1H3

InChI-Schlüssel

HWKMLEGBKSNWFK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)CCNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.